molecular formula C21H18N2O4S B3859324 [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

Cat. No.: B3859324
M. Wt: 394.4 g/mol
InChI Key: ANWWDCRQYIWEPW-LPYMAVHISA-N
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Description

[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-methylphenoxy)acetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride reacts with hydrazine to form the hydrazide, which is subsequently condensed with 3-formylphenyl thiophene-2-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways or interfere with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Steviol glycoside: A natural sweetener with a complex structure.

    tert-Butyl carbamate: An organic building block with similar functional groups.

Uniqueness

What sets [3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate apart is its combination of a thiophene ring and a hydrazinylidene moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-6-2-3-9-18(15)26-14-20(24)23-22-13-16-7-4-8-17(12-16)27-21(25)19-10-5-11-28-19/h2-13H,14H2,1H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWWDCRQYIWEPW-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

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